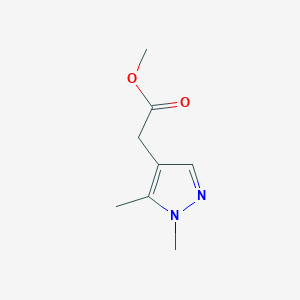

4-(tert-butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Parabens: Environmental Occurrence and Behavior

Parabens, closely related in structure and use to the queried compound, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Research has shown that despite treatments that remove them well from wastewater, parabens persist at low concentrations in effluents and are ubiquitous in surface waters and sediments. This is due to continuous environmental introduction from consumer product use. Their degradation products, including chlorinated parabens, have been detected in various aquatic environments, indicating potential stability and persistence concerns (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Phenolic Antioxidants: Environmental Occurrence and Toxicity

SPAs, including butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), similar in functional use to the compound , are used to inhibit oxidation in products. Recent studies have identified SPAs in various environmental matrices and human samples, suggesting widespread exposure and distribution. Toxicity studies raise concerns about the potential for hepatic toxicity and endocrine-disrupting effects. The need for future research on the environmental behavior and toxicity of novel SPAs is highlighted, along with the development of SPAs with lower toxicity (Liu & Mabury, 2020).

Methyl Tert-Butyl Ether: Degradation in the Environment

MTBE, used as a gasoline additive, has prompted environmental concerns due to its persistence and potential health effects. Studies on microbial degradation of MTBE and its key intermediate, tert-butyl alcohol (TBA), in the subsurface have shown biodegradability under various conditions, though degradation rates and pathways vary significantly. The presence of MTBE and TBA in groundwater often limits the use of biodegradation as a remediation option at contaminated sites. Further research is needed to understand the degradation mechanisms and to improve remediation strategies (Schmidt, Schirmer, Weiss, & Haderlein, 2004).

properties

IUPAC Name |

4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3S/c1-5-18(15-10-11-22(20,21)12-15)16(19)13-6-8-14(9-7-13)17(2,3)4/h6-9,15H,5,10-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQHMMKFUYQZPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[4-(4-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416529.png)

![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)

![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2416543.png)